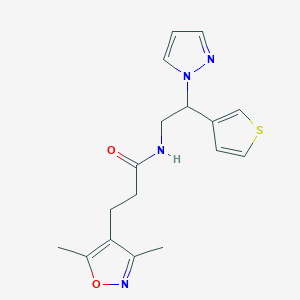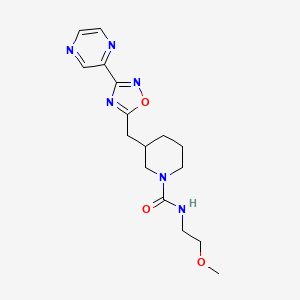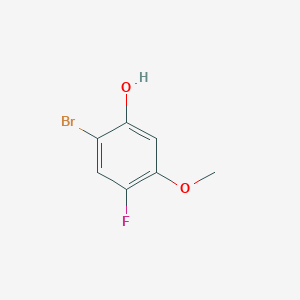
2-Bromo-4-fluoro-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-4-fluoro-5-methoxyphenol” is a chemical compound with the molecular formula C7H6BrFO2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 221.03 . The InChI code for this compound is 1S/C7H6BrFO2/c1-11-7-3-6 (10)4 (8)2-5 (7)9/h2-3,10H,1H3 .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 221.03 . The InChI code for this compound is 1S/C7H6BrFO2/c1-11-7-3-6 (10)4 (8)2-5 (7)9/h2-3,10H,1H3 .
Scientific Research Applications
Carbonic Anhydrase Inhibition
A study investigated the inhibition of human carbonic anhydrase isozymes by bromophenol derivatives, including natural products and synthesized compounds. These compounds displayed promising inhibitory activities against carbonic anhydrase, suggesting their potential as drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis Halis T Balaydın et al., 2012.
Antibacterial Properties
Research on marine red alga Rhodomela confervoides led to the isolation of bromophenol derivatives, demonstrating moderate to potent antibacterial activity against various strains of bacteria. This indicates the potential of these compounds in developing new antibacterial agents N. Xu et al., 2003.
Alkoxylating Dehalogenation
A study on the microperoxidase-8 (MP8)-catalyzed dehalogenation of halophenols, including fluorophenol derivatives in alcoholic solvents, showed the conversion of these compounds into their alkoxyphenol counterparts. This reaction mechanism has implications for understanding the enzymatic reactions and potential synthetic applications A. Osman et al., 1997.
Hydrogen Bonding and Thermochemistry of Methoxyphenols
Investigations into methoxyphenols, which are structural fragments of various biologically active molecules, revealed their ability to form strong hydrogen bonds. This study provided insights into the thermochemical properties and the effects of substituents on these compounds, which are important for their biological activity and stability M. Varfolomeev et al., 2010.
Antioxidant Activity
The marine red alga Rhodomela confervoides was found to be an excellent source of natural antioxidants, including bromophenols with potent activity stronger than conventional antioxidants like BHT and ascorbic acid. This highlights the potential of these natural products in preventing oxidative deterioration in food and pharmaceuticals Ke-kai Li et al., 2011.
Safety and Hazards
The safety information for “2-Bromo-4-fluoro-5-methoxyphenol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDJKHQUSEDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185836-63-8 |
Source


|
| Record name | 2-bromo-4-fluoro-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
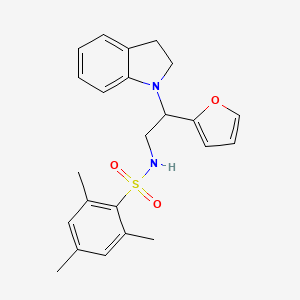

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)
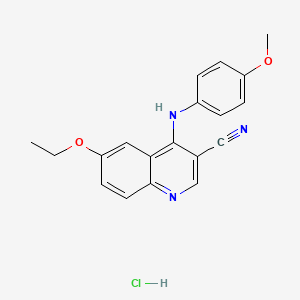
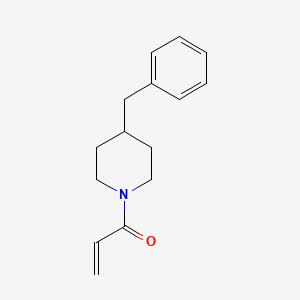
![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)
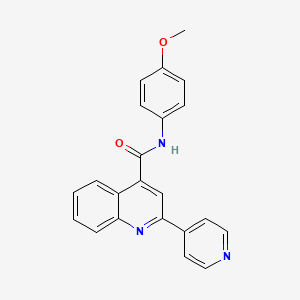
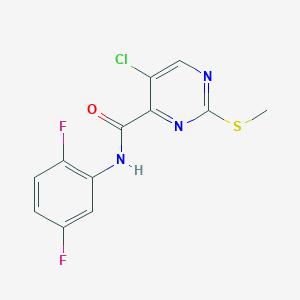
![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)
![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)

![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)
